
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a 1-phenyl-2,3-dihydro-1H-inden-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine typically involves the following steps:
Formation of the Indane Derivative: The indane derivative can be synthesized by hydrogenation of indene.
Coupling Reaction: The indane derivative is then coupled with a piperidine derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium iodide, halogenated solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylindane: Similar structure but lacks the piperidine ring.
2,3-Dihydro-1H-indene: Basic indane structure without additional substituents.
1-Methyl-4-phenylpiperidine: Similar piperidine structure but lacks the indane group.
Uniqueness
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is unique due to the combination of the indane and piperidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
20845-58-3 |
|---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine |
InChI |
InChI=1S/C21H25N/c1-22-13-11-16(12-14-22)20-15-18-9-5-6-10-19(18)21(20)17-7-3-2-4-8-17/h2-10,16,20-21H,11-15H2,1H3 |
InChI Key |
LIECYFJMSBKLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


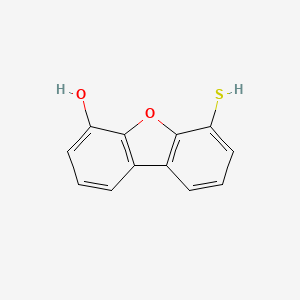
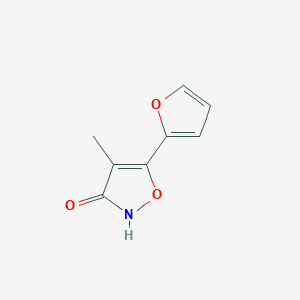
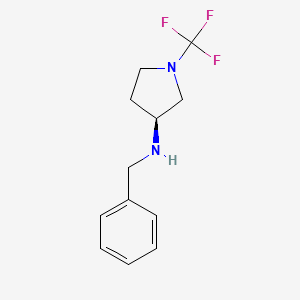
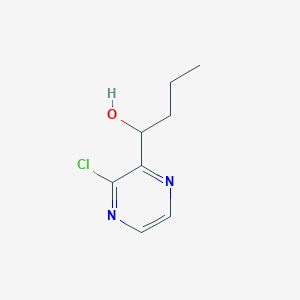
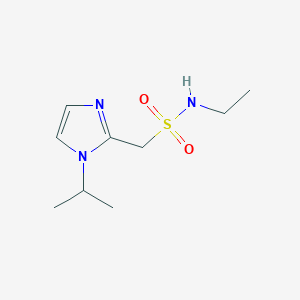

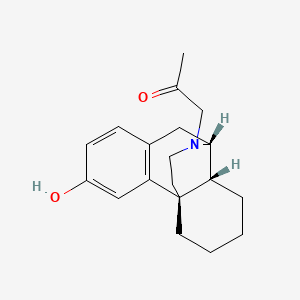
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)

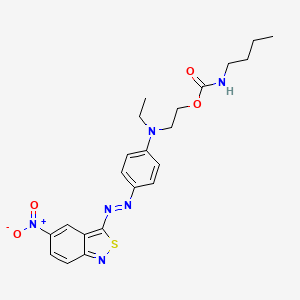


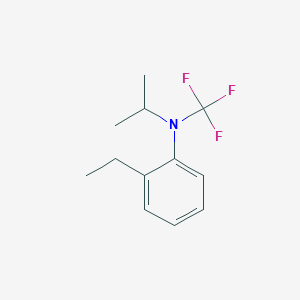
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
